Differentiation via On-Target Potency of Derived ATR Inhibitors
In a structure-based drug design campaign, a series of inhibitors built upon the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) core, which can be derived from this aldehyde building block, achieved a sub-nanomolar ATR biochemical IC50. The lead compound 5 demonstrated an ATR IC50 of 0.0003 μM [1]. This potency level is a direct consequence of the specific THPP scaffold, which was optimized for selectivity and physicochemical properties over an initial HTS hit [1]. In contrast, the prior HTS hit lacked the optimized saturated THPP core and exhibited a significantly higher pChk1 cell IC50 of 44 nM and unacceptable PI3Kα activity, underscoring the value of this specific scaffold for achieving high potency and selectivity [1].
| Evidence Dimension | Biochemical ATR inhibition potency (IC50) of derived compound |
|---|---|
| Target Compound Data | Derived THPP inhibitor (Compound 5) ATR IC50 = 0.0003 μM |
| Comparator Or Baseline | Initial HTS Hit (Compound 1): pChk1 cell IC50 = 44 nM; PI3Kα activity present. |
| Quantified Difference | Target compound-derived inhibitor is >146-fold more potent in biochemical assay compared to the cellular potency of the initial hit. |
| Conditions | Biochemical ATR inhibition assay for target compound; Cellular pChk1 modulation assay for comparator. |
Why This Matters
This demonstrates that the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is essential for achieving the high potency and selectivity required for advanced ATR inhibitor candidates, directly impacting the value of procurement decisions for building this core.
- [1] Barsanti, P. A., et al. (2015). Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 37-41. View Source
